![molecular formula C25H32N2O2 B2595407 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one CAS No. 1705093-12-4](/img/structure/B2595407.png)

1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

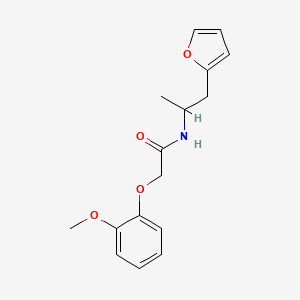

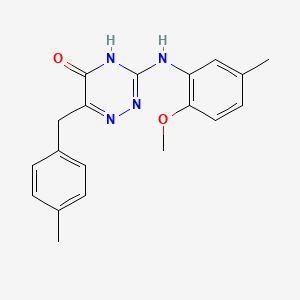

The compound is a complex organic molecule that contains a bipiperidine moiety (two piperidine rings connected by a single bond), two phenyl groups, and a methoxy group . Piperidine is a six-membered ring with one nitrogen atom, and phenyl is a six-membered carbon ring derived from benzene. The methoxy group (-OCH3) is an ether functional group consisting of a methyl group bound to an oxygen atom.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the bipiperidine and phenyl groups .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The bipiperidine moiety might participate in reactions involving the nitrogen atom, while the phenyl groups might undergo electrophilic aromatic substitution reactions. The methoxy group could potentially be involved in ether cleavage reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its phase at room temperature, its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications

Environmental Monitoring and Human Health Impact Research into methoxylated polybrominated diphenyl ethers (MeO-PBDEs) and their presence in human and environmental samples highlights the importance of understanding how similar compounds, including 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one, might behave in the environment and affect human health. Studies have identified these compounds in human milk, indicating exposure pathways and potential health impacts on populations (Ben Hassine et al., 2015).

Toxicological Studies Investigations into the toxicity of organochlorine pesticides (OCs) and their correlation with diseases like breast cancer provide a framework for studying the toxicological effects of structurally complex compounds. Such research can help in understanding the mechanisms through which these compounds influence cellular processes and contribute to disease pathogenesis (Eldakroory et al., 2017).

Metabolite Analysis and Human Exposure Studying the metabolism of compounds and their presence in human samples is crucial for assessing exposure levels and potential health risks. For example, research on the metabolism of methoxyflurane and its hepatotoxic effects offers insights into how similar compounds might be metabolized and the health risks they pose (Lischner et al., 1967).

Biotransformation and Environmental Persistence Understanding the biotransformation and persistence of chemicals in the environment is essential for assessing their long-term impacts. Studies on the hydroxylation and methoxylation of polybrominated diphenyl ethers (PBDEs) in human and environmental samples shed light on the transformation pathways and bioaccumulation potential of similar compounds, indicating the need for comprehensive environmental monitoring and impact assessment (Wang et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O2/c1-29-23-14-18-26(19-15-23)22-12-16-27(17-13-22)25(28)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,22-24H,12-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODZZDAYNZCIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2595325.png)

methanone](/img/structure/B2595336.png)

![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2595338.png)

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2595341.png)

![3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2595343.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2595346.png)

![4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide](/img/structure/B2595347.png)